molecular formula C11H15ClN2O B1662931 2-Methyl-5-hydroxytryptamine hydrochloride CAS No. 845861-49-6

2-Methyl-5-hydroxytryptamine hydrochloride

Cat. No.: B1662931
CAS No.: 845861-49-6
M. Wt: 226.70 g/mol
InChI Key: ZNVRHQPXSBWLQP-UHFFFAOYSA-N
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Description

2-Methyl-5-hydroxytryptamine hydrochloride is a synthetic compound that acts as an agonist of the 5-HT3 and 5-HT6 receptors. It is closely related to serotonin, a neurotransmitter that plays a crucial role in mood regulation, cognition, and various physiological processes . The compound is often used in scientific research to study the functions and mechanisms of serotonin receptors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-hydroxytryptamine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-hydroxytryptamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Methyl-5-hydroxytryptamine hydrochloride is widely used in scientific research due to its ability to selectively activate serotonin receptors. Its applications include:

Mechanism of Action

2-Methyl-5-hydroxytryptamine hydrochloride exerts its effects by binding to and activating 5-HT3 and 5-HT6 receptors. These receptors are part of the serotonin receptor family and are involved in various signaling pathways. Upon binding, the compound mimics the action of serotonin, leading to the activation of downstream signaling cascades that regulate mood, cognition, and other physiological functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its selective activation of 5-HT3 and 5-HT6 receptors, making it a valuable tool for studying these specific receptor subtypes. Its structural modifications also confer distinct pharmacological properties compared to other tryptamine derivatives .

Properties

IUPAC Name

3-(2-aminoethyl)-2-methyl-1H-indol-5-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O.ClH/c1-7-9(4-5-12)10-6-8(14)2-3-11(10)13-7;/h2-3,6,13-14H,4-5,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNVRHQPXSBWLQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845861-49-6
Record name 2-Methylserotonin hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Methyl-5-hydroxytryptamine hydrochloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2DHM9Z9BHR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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